3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that features a chlorophenyl group and a methylpiperazine moiety connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methylpiperazine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone linkage. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one
- 3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-ol
Uniqueness
3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and methylpiperazine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17ClN2O |
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Molecular Weight |
264.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3 |
InChI Key |
SCWGFVNUJVKSPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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